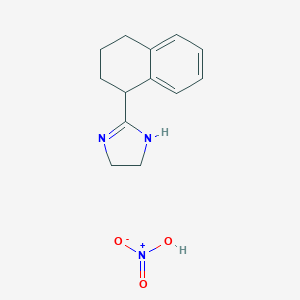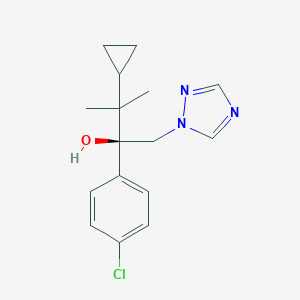
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as TAK-559, is a novel antifungal drug candidate developed by Takeda Pharmaceutical Company Limited.
Mécanisme D'action
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It does this by targeting the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol.
Effets Biochimiques Et Physiologiques
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been shown to significantly reduce fungal burden in infected tissues and improve survival rates in animal models of invasive fungal infections. It has also been found to have a low potential for drug-drug interactions, making it a promising candidate for use in combination therapy with other antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is its broad-spectrum antifungal activity, which makes it a potential candidate for treating a range of fungal infections. However, its limited solubility in water may pose challenges for formulation and delivery. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.
Orientations Futures
For research on (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol include optimizing its formulation and delivery, assessing its efficacy and safety in human clinical trials, and exploring its potential for use in combination therapy with other antifungal agents. Additionally, further studies are needed to better understand its mechanism of action and potential for drug resistance.
Méthodes De Synthèse
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl bromide with cyclopropylmethylamine to yield an intermediate, which is then reacted with 1,2,4-triazole-1-carboxylic acid to form the final product.
Applications De Recherche Scientifique
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has shown promising antifungal activity against a range of clinically relevant fungal species, including Candida and Aspergillus. It has also demonstrated low toxicity in preclinical studies, making it a potential candidate for further development as a safe and effective antifungal drug.
Propriétés
Numéro CAS |
118550-34-8 |
|---|---|
Nom du produit |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Formule moléculaire |
C16H20ClN3O |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |
Clé InChI |
LHDGDQZODHEIPT-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES canonique |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Synonymes |
San 89-485 Sandoz 89-485 SDZ 89-485 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



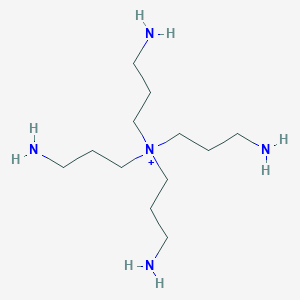
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
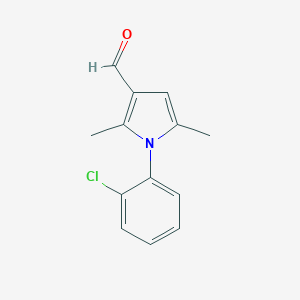




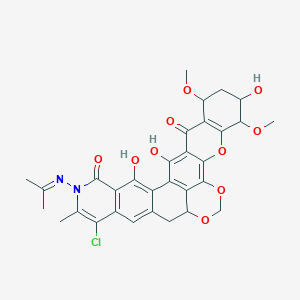




![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
